molecular formula C14H16ClNO2 B15292509 Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride

Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride

Cat. No.: B15292509
M. Wt: 265.73 g/mol
InChI Key: BWRSPGBZQISAPB-UHFFFAOYSA-N
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Description

Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structure where an indene and a piperidine ring are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride typically involves multi-component reactions. One common method includes the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid as a catalyst under reflux conditions in ethanol . This method is advantageous due to its one-pot operation and straightforward isolation of the product.

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve scalable and environmentally benign processes. For example, the use of iron (III) trifluoroacetate as a Lewis acid catalyst in aqueous micellar media at ambient temperature has been reported for the synthesis of spiro-fused piperidines . This approach minimizes the use of hazardous solvents and reduces energy consumption.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
  • Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
  • Spiro[indeno[1,2-b]quinoxaline]

Uniqueness

Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties such as enhanced stability and bioavailability. This makes it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

spiro[indene-3,4'-piperidine]-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H15NO2.ClH/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,16,17);1H

InChI Key

BWRSPGBZQISAPB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O.Cl

Origin of Product

United States

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